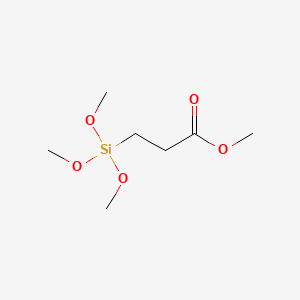

2-(Carbomethoxy)ethyltrimethoxysilane

描述

Significance of Organosilane Chemistry in Interfacial Engineering

Interfacial engineering is the manipulation of matter at the interface between two different phases to achieve desired properties for the bulk material. Organosilane chemistry is a cornerstone of this field due to the dual reactivity of silane (B1218182) molecules. A typical organosilane possesses two distinct classes of functional groups. One part of the molecule contains hydrolyzable groups, such as methoxy (B1213986) or ethoxy groups, which can react with water to form reactive silanol (B1196071) (Si-OH) groups. smolecule.comgelest.com These silanols can then condense with hydroxyl (-OH) groups present on the surfaces of inorganic materials like glass, silica (B1680970), metal oxides, and other mineral fillers, forming strong, covalent siloxane (Si-O-Substrate) bonds. smolecule.com

The other part of the molecule is a non-hydrolyzable organofunctional group, which is tailored to be compatible or reactive with an organic polymer matrix. This organofunctional group can alter the wetting and adhesion characteristics of the substrate, enabling a seamless transition between the inorganic and organic phases. smolecule.com This "coupling" mechanism is fundamental to creating composite materials where the properties of the individual components are synergistically combined, leading to enhanced mechanical strength, durability, and chemical resistance. smolecule.com Silanes are therefore indispensable in applications ranging from reinforcing fillers in tires to promoting adhesion in paints and coatings and creating protective, water-repellent surfaces. smolecule.comgelest.com

Overview of 2-(Carbomethoxy)ethyltrimethoxysilane as a Multifunctional Organosilane

Among the diverse family of organosilanes, this compound stands out as a versatile, multifunctional agent. Its chemical structure is bifunctional, featuring a trimethoxysilane (B1233946) group at one end and a carbomethoxyethyl group at the other. smolecule.com This architecture allows it to effectively modify surfaces and act as a bridge between inorganic substrates and organic polymers. smolecule.com

The key functionalities are:

Trimethoxysilane Group (-Si(OCH₃)₃): This is the inorganic-reactive part of the molecule. The three methoxy groups are hydrolyzable, meaning they react with water to form highly reactive silanol groups. smolecule.com These silanols can then form strong covalent bonds with inorganic surfaces rich in hydroxyl groups, such as silica and various metal oxides. smolecule.com

Carbomethoxyethyl Group (-CH₂CH₂COOCH₃): This ester-containing organic group provides compatibility and potential reactivity with organic matrices. smolecule.com It can interact with polymers through mechanisms like hydrogen bonding, influencing properties such as adhesion and surface wettability. smolecule.com

This dual nature makes this compound a valuable component in creating organic-inorganic hybrid materials and composites. smolecule.com It can be used as a coupling agent to improve the dispersion of inorganic fillers in a polymer matrix or to enhance the adhesion of coatings to inorganic substrates. smolecule.com

Table 1: Properties of this compound

| Property | Value |

|---|---|

| IUPAC Name | methyl 3-(trimethoxysilyl)propanoate alfa-chemistry.com |

| CAS Number | 76301-00-3 alfa-chemistry.comcodchem.com |

| Molecular Formula | C₇H₁₆O₅Si alfa-chemistry.com |

| Molecular Weight | 208.28 g/mol smolecule.comalfa-chemistry.com |

| Appearance | Clear Liquid alfa-chemistry.com |

| Density | 1.029 g/cm³ alfa-chemistry.comcodchem.com |

| Boiling Point | 75°C @ 1.5 mm Hg alfa-chemistry.comcodchem.com |

| Flash Point | >43°C alfa-chemistry.comcodchem.com |

Scope of Academic Research on this compound

Academic research on this compound and related organosilanes is extensive, focusing on harnessing their unique chemical reactivity for advanced applications. A primary area of investigation is surface modification . smolecule.com Studies have explored the use of this silane to alter the surface properties of materials like cellulose (B213188) nanocrystals, which is crucial for their application in fields such as drug delivery. smolecule.com By grafting the silane onto a substrate, researchers can precisely control surface characteristics like hydrophobicity and adhesion. smolecule.com

The synthesis of this compound itself is a subject of study, with the principal route being the hydrosilylation reaction between trimethoxysilane and methyl acrylate (B77674). smolecule.com This catalytic process is a fundamental transformation in organosilicon chemistry. smolecule.com

A significant body of research is dedicated to understanding the hydrolysis and condensation kinetics of organotrialkoxysilanes. nih.govresearchgate.net The sol-gel process, which involves the controlled hydrolysis and condensation of silane precursors, is a major application area. osti.govchobotix.cznih.gov In this process, the trimethoxysilyl groups react with water to form silanols, which then condense to form a cross-linked siloxane network. smolecule.comgelest.com This can be co-polymerized with other precursors to create organic-inorganic hybrid materials with tailored properties. smolecule.com The rates of these reactions are influenced by factors such as pH, temperature, and the presence of catalysts, and are often monitored in-situ using advanced spectroscopic techniques like NMR. nih.govresearchgate.netafinitica.com Research in this area aims to precisely control the structure of the final material, from soluble resins to highly cross-linked, insoluble gels. osti.govresearchgate.net

Furthermore, research extends to the development of novel materials, such as the copolymerization of similar silane-functionalized epoxides with carbon dioxide to create polycarbonates with unique properties like high solubility in liquid CO₂ and the ability to be cross-linked. nih.gov

Table 2: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| 3-aminophenylboronic acid |

| (3-acryloxypropyl)trimethoxysilane |

| (3-glycidyloxypropyl)trimethoxysilane |

| (3-maleimido)propyl-functionalized silica |

| (3-mercaptopropyl)trimethoxysilane |

| Carbon dioxide |

| Chitosan |

| Methyl acrylate |

| Silanol |

| Tetraethyl orthosilicate |

Structure

3D Structure

属性

IUPAC Name |

methyl 3-trimethoxysilylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16O5Si/c1-9-7(8)5-6-13(10-2,11-3)12-4/h5-6H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJLTZAGUXSAJCZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC[Si](OC)(OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16O5Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50436653 | |

| Record name | AG-H-04390 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50436653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76301-00-3 | |

| Record name | AG-H-04390 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50436653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Carbmethoxyethyltrimethoxysilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Kinetics for 2 Carbomethoxy Ethyltrimethoxysilane

Primary Synthetic Routes

The synthesis of 2-(Carbomethoxy)ethyltrimethoxysilane is dominated by a single, highly effective method.

Hydrosilylation of Methyl Acrylate (B77674) with Trimethoxysilane (B1233946)

The principal industrial route for producing this compound is the catalytic addition of a silicon-hydrogen bond from trimethoxysilane across the carbon-carbon double bond of methyl acrylate. smolecule.comrsc.org This process, known as hydrosilylation, is a highly atom-economical reaction. rsc.org The reaction leads to the formation of a stable silicon-carbon bond.

The desired product from this reaction is the β-adduct, where the silyl (B83357) group attaches to the terminal carbon of the acrylate double bond. This corresponds to an anti-Markovnikov addition. rsc.org However, the formation of the α-adduct (Markovnikov addition) can occur as a competing side reaction, leading to isomeric impurities. smolecule.com

Catalytic Systems in Hydrosilylation

The success of the hydrosilylation reaction is critically dependent on the choice of catalyst. The reaction can be initiated by heat or UV radiation, but the use of a catalyst is standard practice for efficiency and control. mdpi.com

Transition metal complexes are the most effective catalysts for the hydrosilylation of alkenes. mdpi.com Among these, platinum-based catalysts are the most widely used in industrial applications due to their high activity and selectivity. nih.gov

Platinum Complexes: Platinum(0) complexes are particularly favored for their high activity at low concentrations. mdpi.com Several specific platinum catalysts are employed in the silicone industry.

Karstedt's Catalyst: This is one of the most common and highly active catalysts used for hydrosilylation. nih.govheraeus-precious-metals.com It is a platinum(0) complex with divinyltetramethyldisiloxane ligands, which makes it highly soluble in the silicone reaction medium. heraeus-precious-metals.com It facilitates fast curing and cross-linking at temperatures often below 50°C with no by-products.

Ashby's Catalyst: This platinum catalyst is better suited for systems that require curing at high temperatures. heraeus-precious-metals.com

Lamoreaux Catalyst: This catalyst is typically prepared by reducing hexachloroplatinic acid with long-chain alcohols. It is noted for its stability but is also active at room temperature, which can limit its industrial application where a longer pot life is required. mdpi.com

UV-Activated Catalysts: For applications involving thermally sensitive materials, UV-activated catalysts like (MeCp)PtMe3 can be used. This allows the hydrosilylation reaction to proceed without the need for additional heat. heraeus-precious-metals.com

The table below summarizes key industrial platinum catalysts for hydrosilylation.

| Catalyst Name | Typical Use Case | Activation |

|---|---|---|

| Karstedt's Catalyst | General purpose, highly active | Thermal |

| Ashby's Catalyst | High-temperature curing | Thermal |

| Lamoreaux Catalyst | Fire-retardant silicone rubbers | Thermal |

| (MeCp)PtMe3 | Thermally sensitive systems | UV Light |

While platinum catalysts are dominant, other transition metals like cobalt, iron, and nickel have also been explored for hydrosilylation reactions, often in the context of developing lower-cost alternatives. nih.gov

Reaction Conditions Optimization (Temperature, Pressure, Solvent Systems)

Optimizing reaction conditions is crucial for maximizing yield and purity while ensuring process safety and economic viability. Key parameters include temperature, pressure, catalyst concentration, and the choice of solvent.

Temperature: The reaction is exothermic, and careful temperature control is necessary to prevent runaway reactions and the formation of by-products. nih.gov For similar continuous flow processes involving hydrosilylation of acrylates, reaction temperatures are often maintained in the range of 80 to 100°C. google.com

Pressure: In continuous flow reactor systems, the pressure may be kept elevated (e.g., 500 to 1500 kilopascals) to allow the use of higher temperatures without vaporization of the reactants. google.com

Catalyst Concentration: Platinum catalysts are highly efficient and are typically used in very low concentrations, generally in the range of 5 to 100 parts per million (ppm) relative to the total formulation weight. mdpi.comheraeus-precious-metals.com The concentration can be tuned to control the reaction rate; for instance, increasing the catalyst concentration from 20 to 100 ppm has been shown to increase the conversion rate in certain silicone systems. researchgate.net

Solvent Systems: While the reaction can be run with neat monomers, solvents are sometimes used. acs.org The choice of solvent can influence reaction kinetics and product selectivity. acs.org For acrylate polymerizations in general, aromatic solvents and esters have been studied, with observed effects on the rate of propagation. researchgate.net

The following table outlines typical parameters for optimizing the synthesis.

| Parameter | Typical Range/Consideration | Rationale |

|---|---|---|

| Temperature | 80 - 100 °C | Balances reaction rate with control over exothermicity. google.com |

| Pressure | 500 - 1500 kPa | Allows higher temperatures in continuous flow systems. google.com |

| Catalyst Conc. | 5 - 100 ppm | High catalyst activity allows for low loading. mdpi.comheraeus-precious-metals.com |

| Solvent | Neat or non-polar organic solvents | Solvent choice can influence reaction selectivity. acs.org |

Purity Considerations and Isomer Formation

Achieving high purity is essential for the application of this compound as a coupling agent. The primary challenges in purification are the removal of unreacted starting materials, catalyst residues, and, most importantly, isomeric by-products. smolecule.com

Potential isomers can arise from different addition patterns during the hydrosilylation reaction. smolecule.com The two main isomers are the β-adduct (the desired linear product) and the α-adduct (the branched by-product).

| Isomer | Structure | Addition Type |

| β-adduct (desired) | (CH₃O)₃Si-CH₂-CH₂-COOCH₃ | Anti-Markovnikov |

| α-adduct (impurity) | (CH₃O)₃Si-CH(CH₃)-COOCH₃ | Markovnikov |

Controlling the reaction conditions and the catalytic system is key to maximizing the selectivity towards the desired β-isomer. rsc.org

Following the reaction, purification is typically achieved through fractional distillation under reduced pressure. This method is effective for separating the product from impurities with different boiling points. smolecule.com The boiling point of this compound is cited as 75°C at a pressure of 1.5 mmHg, which allows for its effective separation. smolecule.com

Formation of 1-(Carbomethoxy)ethyltrimethoxysilane Isomer as Byproduct

The hydrosilylation of methyl acrylate can result in two different regioisomers. The desired product is the linear β-isomer, this compound, which results from the anti-Markovnikov addition of the silyl group to the terminal carbon of the double bond. However, a common byproduct is the branched α-isomer, 1-(carbomethoxy)ethyltrimethoxysilane. google.comlibretexts.org

The formation of this α-isomer occurs when the silicon atom adds to the carbon adjacent to the ester group. The ratio of the desired β-isomer to the undesired α-isomer is a critical measure of the reaction's success and is heavily influenced by the catalyst system and reaction parameters. rsc.orglibretexts.org The presence of the 1-(carbomethoxy)ethyltrimethoxysilane isomer is undesirable as its physical and chemical properties differ from the main product, necessitating subsequent purification steps to achieve material suitable for high-performance applications.

Strategies for Minimizing Isomer Content

Achieving high regioselectivity in favor of the this compound isomer is a primary goal in its synthesis. Several strategies are employed to suppress the formation of the 1-isomer and other byproducts. These methods focus on precise control over the reaction environment and the chemical inputs.

The molar ratio of the reactants, methyl acrylate and trimethoxysilane, is a critical parameter for maximizing the yield of the desired product and minimizing byproducts. Adjusting the stoichiometry can influence the reaction pathway and kinetics. By optimizing the concentration of each reactant, it is possible to favor the kinetic or thermodynamic product, thereby influencing the regioselectivity of the hydrosilylation. While specific optimal ratios are often proprietary, careful control and optimization of reactant stoichiometry are standard practice to guide the reaction toward the formation of the linear 2-isomer over the branched 1-isomer.

The use of anhydrous (dry) solvents and reactants is crucial for a successful and selective synthesis. quora.com Trimethoxysilane is a member of the alkoxysilane family, which contains hydrolyzable groups that are highly sensitive to moisture. abcr.comresearchgate.net The presence of water can lead to the premature hydrolysis of the Si-OCH₃ bonds in the trimethoxysilane reactant, forming silanol (B1196071) (Si-OH) intermediates. These intermediates can undergo self-condensation or react with the catalyst, leading to reduced efficiency and the formation of unwanted siloxane byproducts. researchgate.net Maintaining strictly anhydrous conditions prevents these side reactions, ensuring the catalyst remains active and the reaction proceeds cleanly, which is essential for controlling the isomeric purity of the final product. quora.com

Table 1: Summary of Strategies to Minimize Isomer Formation

| Strategy | Principle | Objective |

|---|---|---|

| Stoichiometry Control | The molar ratio of methyl acrylate to trimethoxysilane is adjusted to influence reaction kinetics and pathways. | To favor the formation of the desired this compound isomer by optimizing reactant concentrations. |

| Anhydrous Solvent Use | Prevents the hydrolysis of the trimethoxysilane reactant by eliminating water from the reaction system. quora.com | To avoid catalyst deactivation and the formation of siloxane byproducts, thereby ensuring a clean reaction profile with higher regioselectivity. abcr.comresearchgate.net |

Purification Techniques for Research-Grade Material

For applications requiring high purity, such as in research or electronics, the synthesized this compound must be purified to remove the 1-isomer, unreacted starting materials, and catalyst residues. The choice of purification method depends on the required purity level and the scale of the operation.

Fractional distillation is the primary technique used for the large-scale purification of this compound. smolecule.com This method separates chemical compounds based on differences in their boiling points. vernier.comscribd.com The process involves heating the mixture to a temperature at which one or more fractions of the compound will vaporize. scribd.com By using a fractionating column, multiple successive distillation cycles (theoretical plates) occur, allowing for an efficient separation of components with close boiling points. vernier.com Since the 1- and 2-isomers have different molecular structures, they exhibit slightly different boiling points, which enables their separation via this technique. libretexts.org The boiling point of the pure this compound is reported as 75°C at a pressure of 1.5 mmHg, allowing it to be effectively separated from higher and lower boiling impurities. smolecule.comalfa-chemistry.com

For obtaining research-grade material with very high purity, chromatography-based separations are employed. abcr.com Techniques such as High-Performance Liquid Chromatography (HPLC) are highly effective at separating closely related isomers of organosilanes. msu.edu This method relies on the differential partitioning of the components of a mixture between a mobile phase (a solvent) and a stationary phase (a packed column). researchgate.net The two isomers, having different structures and polarities, interact with the stationary phase differently, causing them to travel through the column at different rates and elute separately. researchgate.netmsu.edu While typically more complex and less suited for bulk quantities than distillation, chromatography offers superior resolution for achieving the highest levels of purity required for specialized research applications. researchgate.net

Table 2: Comparison of Purification Techniques

| Technique | Principle of Separation | Typical Scale | Primary Advantage |

|---|---|---|---|

| Fractional Distillation | Difference in boiling points of the isomers and other impurities. vernier.comscribd.com | Industrial / Large Scale | Efficient for large quantities, cost-effective. smolecule.com |

| Chromatography | Differential partitioning of components between a stationary and mobile phase based on polarity and structure. msu.eduresearchgate.net | Laboratory / Research Scale | High resolution, capable of separating very similar isomers to achieve exceptional purity. researchgate.netmsu.edu |

Chemical Reactivity and Mechanistic Studies of 2 Carbomethoxy Ethyltrimethoxysilane

Hydrolysis Reactions of Trimethoxysilyl Groups

R-Si(OCH₃)₃ + 3H₂O → R-Si(OH)₃ + 3CH₃OH

Where R is the 2-(carbomethoxy)ethyl group. This process is seldom a simple, one-step reaction but rather a cascade of sequential and competing reactions. gelest.com The hydrolysis of the three methoxy (B1213986) groups can occur stepwise, and the rates of each step are influenced by several factors. nih.govbohrium.com

The hydrolysis of alkoxysilanes, including 2-(carbomethoxy)ethyltrimethoxysilane, can be catalyzed by either acids or bases. bohrium.comunm.edu The underlying mechanism differs depending on the pH of the reaction medium.

Under acidic conditions, the reaction is initiated by the rapid protonation of an alkoxy oxygen atom, which makes the silicon atom more electrophilic. nih.govunm.edu This is followed by a nucleophilic attack on the silicon atom by a water molecule, typically in a backside attack (Sₙ2-Si mechanism), leading to a pentacoordinate transition state. nih.govafinitica.com The departure of a protonated methanol (B129727) molecule results in the formation of a silanol (B1196071) group. This process can repeat until all three alkoxy groups are hydrolyzed.

In basic media, the hydrolysis is initiated by the nucleophilic attack of a hydroxide (B78521) ion (OH⁻) or a deprotonated silanol group on the silicon atom. nih.gov This also proceeds through a pentacoordinate intermediate or transition state. nih.govafinitica.com The reaction is generally considered to be a bimolecular displacement. unm.edu

The presence of the carbomethoxyethyl group can influence the reaction kinetics through inductive and steric effects. nih.gov However, the fundamental mechanisms of acid and base catalysis remain the primary pathways for hydrolysis.

The rate of hydrolysis of alkoxysilanes is highly dependent on the pH of the solution. researchgate.netelsevier.es Generally, the hydrolysis rate is at its minimum in the neutral pH range (around pH 7) and increases significantly under both acidic and basic conditions. unm.eduresearchgate.net

Acidic Conditions (pH < 7): In acidic solutions, the hydrolysis reaction is accelerated. unm.edu For many organofunctional trimethoxysilanes, the rate of hydrolysis is considerably faster in acidic media compared to basic media. researchgate.net Studies on similar compounds, like γ-methacryloxypropyltrimethoxysilane (MPS), have shown that complete hydrolysis can be achieved more rapidly at lower pH values (e.g., pH 2 and 4). researchgate.netelsevier.es

Basic Conditions (pH > 7): In alkaline solutions, the hydrolysis rate also increases, though often to a lesser extent than in strongly acidic solutions for many organosilanes. researchgate.net The condensation of the resulting silanols is significantly promoted at higher pH values, which can be a competing reaction. researchgate.net

The following table, based on data for the analogous compound γ-methacryloxypropyltrimethoxysilane (MPS), illustrates the qualitative effect of pH on hydrolysis time.

| pH of Solution | Relative Time for Complete Hydrolysis |

| 2 | Fast |

| 4 | Fast |

| 6 | Slower |

| 8 | Moderate |

| 10 | Moderate |

This table is an illustrative representation based on findings for γ-methacryloxypropyltrimethoxysilane and indicates general trends. researchgate.netelsevier.es

The availability of water is a crucial factor in the hydrolysis of this compound. Stoichiometrically, three moles of water are required to hydrolyze one mole of the trimethoxysilane (B1233946). However, the water-to-silane ratio (r) can significantly impact the reaction kinetics and the structure of the resulting products. nih.gov Increasing the water content generally enhances the hydrolysis rate up to a certain point. nih.gov

The choice of solvent also plays a significant role. Often, a co-solvent like ethanol (B145695) is used to homogenize the otherwise immiscible alkoxysilane and water. The presence of a co-solvent can, however, delay the hydrolysis reaction. For instance, studies on 3-(2-amino-ethylamino)propyl-trimethoxy silane (B1218182) showed that the presence of ethanol slows down the hydrolysis compared to a purely aqueous medium. The solvent can affect the reaction order with respect to water, which has been observed to vary from 0.8 to 4.4 depending on the solvent system and catalyst used for various silanes. nih.gov

The following table summarizes the general influence of water and co-solvents on hydrolysis.

| Factor | Effect on Hydrolysis Rate |

| Increasing Water/Silane Ratio | Generally increases up to a certain limit |

| Presence of Alcohol Co-solvent | Generally decreases the rate compared to pure water |

This table provides a generalized summary based on studies of various alkoxysilanes. nih.gov

The hydrolysis of the three methoxy groups on this compound proceeds stepwise, leading to the formation of a series of silanol intermediates:

Monosilanol: R-Si(OCH₃)₂(OH)

Disilanol: R-Si(OCH₃)(OH)₂

Silanetriol: R-Si(OH)₃

These silanol-containing species are highly reactive intermediates that are crucial for the subsequent condensation and bond formation with substrates. gelest.com The stability of these silanols is also pH-dependent. For some systems, disilanols are most stable around pH 6, while monosilanols show a rate minimum for condensation at a pH of 6.5-7. researchgate.net However, monomeric silanetriols are generally unstable and tend to self-condense rapidly, especially under conditions that favor hydrolysis. gelest.com The concentration and lifetime of these silanol intermediates are key to controlling the final structure of the siloxane network.

Condensation and Polymerization Processes

Following hydrolysis, the newly formed silanol groups are highly prone to condensation reactions. This process involves the elimination of a water or methanol molecule to form stable siloxane (Si-O-Si) bonds, which are the backbone of silicones and polysiloxane networks. nih.govresearchgate.net

The condensation can occur between two silanol groups (releasing water) or between a silanol group and a methoxy group (releasing methanol). researchgate.net

Water-producing condensation: 2 R-Si(OH)₃ → (HO)₂Si(R)-O-Si(R)(OH)₂ + H₂O

Alcohol-producing condensation: R-Si(OH)₃ + R-Si(OCH₃)₃ → (HO)₂Si(R)-O-Si(R)(OCH₃)₂ + CH₃OH

These condensation reactions continue, leading to the formation of oligomers and eventually a highly cross-linked, three-dimensional siloxane network. The structure of this network can range from linear chains and cyclic structures to more complex, branched polymers, depending on the reaction conditions. The kinetics of condensation are also influenced by pH, with the rate being lowest at a pH around 4-5 and increasing in more acidic or basic conditions. researchgate.net The formation of this robust covalent network is fundamental to the performance of this compound in its various applications.

Oligomerization Pathways

The formation of oligomers from this compound is primarily governed by the sol-gel process, which involves a sequence of hydrolysis and condensation reactions. Initially, the methoxy groups (-OCH₃) on the silicon atom are hydrolyzed in the presence of water to form silanol groups (-Si-OH). This initial step is crucial and can be influenced by the availability of water and the pH of the medium. researchgate.netgoogle.com

Following hydrolysis, the resulting silanol-containing species are highly reactive and undergo condensation reactions with other silanols or remaining methoxy groups to form siloxane bonds (Si-O-Si). This process leads to the formation of dimers, trimers, and larger oligomeric structures. The progression from monomer to oligomer can proceed through various pathways, leading to linear, branched, or cyclic structures. The specific pathway and the resulting oligomer architecture are influenced by reaction conditions such as catalyst type, water-to-silane ratio, and solvent. researchgate.netresearchgate.net Studies on similar organofunctional alkoxysilanes have shown that the nature of the organic substituent can also play a role in directing the oligomerization process.

The table below summarizes the key steps in the oligomerization of this compound:

| Step | Reaction | Description |

| 1 | Hydrolysis | The three methoxy groups on the silicon atom are replaced by hydroxyl groups in the presence of water. |

| 2 | Condensation | Silanol groups react with each other or with unreacted methoxy groups to form siloxane (Si-O-Si) bonds, releasing water or methanol as a byproduct. |

| 3 | Oligomer Growth | The continuation of condensation reactions leads to the formation of larger oligomeric structures, which can be linear, branched, or cyclic. |

Catalytic Effects on Condensation (Acidic and Basic Catalysis)

Acidic Catalysis: Under acidic conditions, the hydrolysis of alkoxysilanes is generally rapid. google.com The mechanism involves the protonation of an alkoxy group, making it a better leaving group. This is followed by the nucleophilic attack of water on the silicon atom. Acid-catalyzed condensation, however, tends to be the rate-limiting step and favors the reaction between a silanol and an alkoxysilane. This typically results in the formation of more linear or randomly branched polymer networks.

Basic Catalysis: In contrast, base-catalyzed condensation proceeds at a faster rate than hydrolysis. The mechanism involves the deprotonation of a silanol group to form a highly reactive silanoate anion (Si-O⁻). This anion then attacks another silicon atom. Base catalysis generally promotes a more extensive cross-linking, leading to the formation of highly branched, particle-like structures. The condensation is favored between two silanol groups.

The choice of catalyst has a profound impact on the final material properties, as summarized in the table below:

| Catalyst | Hydrolysis Rate | Condensation Rate | Resulting Structure |

| Acid | Fast | Slower (rate-limiting) | Primarily linear or randomly branched polymers. |

| Base | Slower | Fast | Highly branched, colloidal, or particulate structures. |

Control over Network Structure and Morphology

The final three-dimensional network structure and morphology of the polysiloxane derived from this compound can be precisely controlled by manipulating various reaction parameters. The interplay between hydrolysis and condensation rates is a key factor.

Factors that influence the network structure include:

Catalyst Type and Concentration: As discussed previously, acid and base catalysts promote different condensation pathways, leading to linear versus branched architectures. google.com

Water-to-Silane Ratio (r): A stoichiometric amount of water is required for complete hydrolysis. Sub-stoichiometric amounts of water can lead to incomplete hydrolysis and the formation of less condensed structures. Conversely, an excess of water can drive the hydrolysis reaction forward but may also influence the morphology of the resulting particles.

Solvent: The choice of solvent can affect the solubility of the silane and the resulting oligomers, thereby influencing the aggregation and growth of the network.

Temperature: Higher temperatures generally increase the rates of both hydrolysis and condensation, which can affect the final structure.

By carefully controlling these parameters, it is possible to tailor the morphology of the resulting material, from soluble oligomers to highly cross-linked, insoluble gels with specific pore structures and surface areas. For instance, the self-assembly of organosiloxane precursors during the sol-gel process can lead to ordered mesostructures. elsevierpure.com

Functional Group Reactivity of the Carbomethoxyethyl Moiety

The carbomethoxyethyl group [-CH₂CH₂C(=O)OCH₃] of this compound offers a versatile platform for further chemical modification, allowing for the covalent integration of this silane into organic systems or the introduction of new functionalities.

Ester Hydrolysis and Carboxylic Acid Formation

The ester linkage in the carbomethoxyethyl group can be hydrolyzed under either acidic or basic conditions to yield a carboxylic acid functional group. smolecule.com This transformation converts the non-ionic ester into an anionic carboxylate group at appropriate pH values, significantly altering the chemical and physical properties of the molecule and the materials derived from it.

Acid-Catalyzed Hydrolysis: This is a reversible reaction where the ester is heated with water in the presence of a strong acid catalyst. The equilibrium can be shifted towards the products by using a large excess of water.

Base-Catalyzed Hydrolysis (Saponification): This is an irreversible reaction where the ester is treated with a base, such as sodium hydroxide. The reaction yields an alcohol (methanol in this case) and a carboxylate salt. Subsequent acidification is required to obtain the free carboxylic acid.

The hydrolysis reaction can be represented as follows: -CH₂CH₂C(=O)OCH₃ + H₂O ⇌ -CH₂CH₂C(=O)OH + CH₃OH

This reaction is fundamental for creating surfaces or materials with carboxylic acid functionalities, which can then be used for further reactions or to control surface properties like wettability and charge.

Amidation and Other Organic Reactions for Covalent Conjugation

The carbomethoxyethyl group can undergo various organic reactions to form covalent bonds with other molecules, a process often referred to as covalent conjugation. One of the most common reactions is amidation, where the ester is reacted with a primary or secondary amine to form an amide bond. This reaction typically requires heating or the use of a catalyst.

The general amidation reaction is: -CH₂CH₂C(=O)OCH₃ + R'R''NH → -CH₂CH₂C(=O)NR'R'' + CH₃OH

This reaction is particularly useful for attaching biomolecules, polymers, or other functional organic moieties to the silane, enabling the creation of advanced hybrid materials. For example, amidation can be used to immobilize proteins or peptides onto a silica (B1680970) surface modified with this compound. Other organic reactions, such as transesterification, can also be employed to modify the carbomethoxyethyl group.

Interactions with Organic Components (Hydrogen Bonding, Ionic Interactions)

The functional groups of this compound and its hydrolyzed derivatives can participate in various non-covalent interactions with organic components in a composite material. These interactions are crucial for achieving compatibility and adhesion between the inorganic (siloxane) and organic phases.

Hydrogen Bonding: The carbonyl oxygen of the carbomethoxyethyl group can act as a hydrogen bond acceptor. After hydrolysis to the carboxylic acid, both the carbonyl oxygen and the hydroxyl group can participate in hydrogen bonding, acting as both acceptor and donor. nih.gov These interactions are significant in systems containing polymers with hydrogen bond donor or acceptor groups, such as polyamides or polyurethanes, enhancing the interfacial adhesion. nih.gov

Interfacial Reaction Mechanisms with Inorganic Substrates

The utility of this compound as a surface modifying agent is fundamentally derived from the reactivity of its trimethoxysilyl group with inorganic materials. This interaction is a multi-step process involving hydrolysis, condensation, and the formation of a durable siloxane network at the substrate interface.

The primary mechanism by which this compound anchors to inorganic substrates such as glass, silica, and various metal oxides is through the formation of covalent siloxane (Si-O-Si) bonds. google.com This process is initiated by the hydrolysis of the methoxy groups (-OCH₃) on the silicon atom in the presence of surface-adsorbed water or atmospheric moisture. This reaction produces highly reactive silanol intermediates (-Si-OH) and methanol as a byproduct. google.com

Once formed, these silanol groups can then undergo condensation reactions with the hydroxyl groups (-OH) present on the surface of the substrate. This results in the formation of a strong, covalent bond between the silane and the substrate, effectively grafting the organofunctional silane onto the inorganic surface. The general reaction scheme can be summarized as follows:

Hydrolysis: R-Si(OCH₃)₃ + 3H₂O → R-Si(OH)₃ + 3CH₃OH

Condensation: R-Si(OH)₃ + HO-Substrate → R-Si(OH)₂-O-Substrate + H₂O

The newly formed siloxane bond provides a robust and stable linkage, which is essential for the long-term performance of the modified surface. The remaining silanol groups on the silane molecule can also undergo further condensation with adjacent silanol groups, leading to the formation of a cross-linked polysiloxane network at the interface. This network enhances the durability and stability of the resulting organic layer. The presence of the carbomethoxyethyl group (-CH₂CH₂COOCH₃) imparts specific functionality to the surface, influencing properties such as wettability and adhesion to subsequent organic overlayers. google.com

Table 1: Representative Reaction Parameters for Silanization of Silica with Alkoxysilanes

| Parameter | Typical Value/Condition | Influence on Reaction |

| pH of Silane Solution | 4-5 (mildly acidic) | Accelerates hydrolysis while minimizing self-condensation in solution. |

| Reaction Temperature | 25-80 °C | Increases reaction rate, but may promote multilayer formation. |

| Curing Temperature | 100-120 °C | Promotes condensation and removal of byproducts (water, methanol). |

| Reaction Time | 1-24 hours | Longer times generally lead to higher surface coverage. |

Note: This table presents typical parameters for the silanization of silica surfaces with trialkoxysilanes. The optimal conditions for this compound may vary.

The deposition of this compound onto a substrate can result in either a monolayer or a multilayer film, depending on the reaction conditions. A monolayer is formed when the silane molecules individually bind to the surface hydroxyl groups without significant intermolecular cross-linking in the vertical direction. This is often the desired outcome for applications requiring a well-defined and uniform surface functionality.

In contrast, multilayer deposition occurs when the silane molecules not only react with the substrate but also undergo significant self-condensation to form a thicker, cross-linked polysiloxane film on the surface. This can be promoted by higher concentrations of the silane, the presence of excess water, and certain catalytic conditions.

The formation of a monolayer is favored under controlled conditions, such as deposition from a dilute solution with a limited amount of water, which minimizes the self-condensation of the silane in the bulk solution. Vapor phase deposition is another technique that can promote monolayer formation by controlling the delivery of the silane to the substrate surface.

The extent of surface coverage and the nature of the deposited film (monolayer vs. multilayer) can be characterized by various surface-sensitive techniques, including contact angle goniometry, X-ray photoelectron spectroscopy (XPS), and atomic force microscopy (AFM). While specific studies on this compound are scarce, research on analogous systems provides insight into the expected behavior.

Table 2: Expected Influence of Deposition Parameters on Film Formation

| Deposition Parameter | Effect on Film Structure | Rationale |

| Silane Concentration | High concentration promotes multilayer formation. | Increased availability of silane molecules for self-condensation. |

| Water Availability | Excess water can lead to multilayer formation. | Promotes hydrolysis and subsequent self-condensation in solution. |

| Deposition Method | Vapor phase deposition favors monolayer formation. | Controlled delivery of silane molecules to the surface. |

| Solvent | Anhydrous organic solvents favor monolayer formation. | Limits the extent of hydrolysis and self-condensation in solution. |

Note: This table provides a qualitative overview of the expected trends for the deposition of trialkoxysilanes like this compound.

The efficiency of the silanization process is highly dependent on the state of the substrate surface, particularly the density and accessibility of surface hydroxyl groups. Therefore, substrate pre-treatment is a critical step in achieving a uniform and durable silane coating.

Common pre-treatment methods for hydroxyl-rich surfaces like glass and silica include:

Cleaning: Removal of organic contaminants using solvents, detergents, or oxidizing agents is essential to ensure that the silane can access the surface hydroxyl groups.

Hydroxylation: Treatments such as exposure to piranha solution (a mixture of sulfuric acid and hydrogen peroxide) or UV-ozone can increase the concentration of surface hydroxyl groups, thereby providing more binding sites for the silane.

Drying: After cleaning and hydroxylation, the substrate is typically dried to remove excess water, which could otherwise lead to uncontrolled self-condensation of the silane.

The choice of pre-treatment method can significantly impact the quality of the resulting silane film. For instance, a properly hydroxylated surface will lead to a higher density of covalently bonded silane molecules and a more uniform coverage. The effectiveness of a pre-treatment can be evaluated by measuring changes in surface energy (e.g., via contact angle measurements) or by directly quantifying the amount of deposited silane.

Table 3: Representative Effects of Pre-treatment on Silanization of a Silica Surface

| Pre-treatment Method | Typical Effect on Surface | Impact on Silanization |

| Solvent Degreasing | Removes organic contaminants. | Improves access to existing surface hydroxyl groups. |

| Piranha Cleaning | Increases surface hydroxyl group density. | Enhances the number of potential binding sites for the silane. |

| UV-Ozone Treatment | Removes organic contaminants and increases hydroxylation. | Provides a clean, high-energy surface conducive to uniform silanization. |

| Plasma Treatment | Can introduce various functional groups, including hydroxyls. | Can be tailored to optimize surface reactivity for silanization. |

Note: This table illustrates the general effects of common pre-treatment methods on silica surfaces. The specific outcomes for this compound would require empirical investigation.

Applications in Advanced Materials Science

Silane (B1218182) Coupling Agent Technology

The primary function of 2-(Carbomethoxy)ethyltrimethoxysilane in composite materials is to enhance the adhesion at the interface between the inorganic reinforcement (e.g., fibers, particles) and the organic polymer matrix. smolecule.com This interface is often the weakest point in a composite; by creating strong covalent bonds, the silane coupling agent drastically improves the bond strength compared to weaker van der Waals forces. cymitquimica.com This enhanced adhesion is crucial for the effective transfer of stress from the flexible polymer matrix to the rigid reinforcing filler. Improved adhesion is often correlated with better wettability of the filler by the polymer matrix, which can be observed through measurements of decreased contact angles and increased surface energy on the treated filler surfaces. scilit.com Studies on various fiber-reinforced composites have shown that surface treatments designed to improve interfacial bonding are essential for preventing premature failure modes like fiber pull-out and delamination. nih.govnih.govresearchgate.net

In polymer-filler systems, this compound provides reinforcement at the molecular level. By chemically coupling the filler to the polymer matrix, it ensures that the two components act as a single, cohesive material. cymitquimica.comsmolecule.com This allows for efficient stress transfer, meaning that the load applied to the composite is effectively borne by the strong filler particles, thereby reinforcing the bulk polymer. shinetsusilicone-global.com This function is critical in the design of composite materials where the goal is to combine the properties of disparate materials—such as the strength of a mineral filler and the processability of a polymer—into a single, high-performance product. smolecule.comgelest.com The coupling agent helps to create a uniform composite structure that can withstand mechanical and environmental stresses more effectively. cymitquimica.com

Table 1: Illustrative Impact of this compound on Composite Mechanical Properties This table presents typical expected improvements based on established principles of silane coupling agent technology.

| Property | Untreated Composite (e.g., Glass Fiber/Epoxy) | Composite Treated with Silane | Percentage Improvement |

|---|---|---|---|

| Tensile Strength | Low-Moderate | High | 30-60% |

| Flexural Strength | Moderate | High | 40-100% |

| Compressive Strength | Moderate | High | 30-50% |

| Interfacial Shear Strength (IFSS) | Low | High | >50% |

Organic-Inorganic Hybrid Materials Synthesis

Beyond its role as an interfacial agent, this compound is a valuable precursor for synthesizing advanced organic-inorganic hybrid materials. smolecule.com In this context, the entire molecule is used as a building block to create a monolithic material that possesses both organic and inorganic characteristics at the nanoscale. osti.govarctomsci.com

The sol-gel process is a versatile method for creating ceramic and hybrid materials from molecular precursors. researchgate.net this compound is an ideal precursor for this process. smolecule.com The synthesis begins with the hydrolysis of the trimethoxysilyl groups in the presence of water and a catalyst, forming reactive silanol (B1196071) intermediates. google.comresearchgate.net These silanols then undergo polycondensation reactions, linking together to form a network of stable siloxane (Si-O-Si) bonds. nih.gov Because the carbomethoxyethyl group is non-hydrolyzable and covalently bonded to the silicon atom, it is incorporated directly into the inorganic silica (B1680970) backbone. smolecule.comosti.gov This allows for the creation of a true organic-inorganic hybrid material where the organic functional groups are uniformly distributed throughout the inorganic matrix. The properties of the final material can be further tailored by co-condensing the silane with other precursors, such as Tetraethoxysilane (TEOS), to control the degree of cross-linking and the concentration of organic functionality. smolecule.comnih.gov

Following the initial gelation, the wet gel can be dried under ambient conditions to produce a xerogel. nih.govdoi.org A xerogel is a solid, porous network formed by the collapse of the gel structure as the solvent evaporates. The use of organofunctional silanes like this compound is fundamental to defining the structure of these networks. osti.govmdpi.com The presence of the organic carbomethoxyethyl groups restricts the three-dimensional growth of the siloxane network, influencing the final porosity, surface properties, and mechanical characteristics of the xerogel. nih.govmdpi.com The resulting hybrid xerogels are often transparent, stable materials that synergistically combine the mechanical and thermal stability of the inorganic silica network with the functionality and flexibility imparted by the organic side chains. doi.orgmdpi.com This methodology enables the fabrication of materials with precisely engineered properties for a wide range of advanced applications. nih.govdoi.org

Table 2: Typical Components in a Sol-Gel Formulation for a Hybrid Xerogel

| Component | Example | Role in Synthesis |

|---|---|---|

| Hybrid Precursor | This compound | Forms the hybrid network, provides organic functionality. smolecule.com |

| Inorganic Co-precursor | Tetraethoxysilane (TEOS) | Increases cross-link density and modifies mechanical properties. nih.gov |

| Solvent | Ethanol (B145695) / Water | Dissolves precursors; water is required for hydrolysis. doi.org |

| Catalyst | Acetic Acid or Nitric Acid | Controls the rates of hydrolysis and condensation reactions. google.com |

Development of Hybrid Coatings and Films

This compound serves as a critical precursor in the formulation of advanced organic-inorganic hybrid materials. smolecule.com These materials integrate the advantages of both organic polymers (e.g., flexibility, processability) and inorganic components (e.g., hardness, thermal stability) into a single composite. The compound's utility stems from its dual-functional nature: the trimethoxysilyl group provides an inorganic, silicon-based backbone, while the carbomethoxyethyl group offers organic character.

The primary method for creating these hybrid coatings is the sol-gel process. mdpi.commdpi.com In this process, the trimethoxysilyl groups of the silane undergo hydrolysis and condensation reactions. Hydrolysis, often catalyzed by acid or base, converts the methoxy (B1213986) groups (-OCH₃) into reactive silanol groups (-Si-OH). These silanols then condense with each other or with hydroxyl groups on a substrate to form stable siloxane bridges (-Si-O-Si-), creating a cross-linked, three-dimensional inorganic network. smolecule.comed.ac.uk

When this compound is co-polymerized with other organosilanes or inorganic precursors, it forms a network structure containing both organic and inorganic components. smolecule.com For instance, it can be integrated with precursors like tetraethoxysilane (TEOS), which enhances the mechanical properties and hardness of the resulting film, and other organosilanes like methyltrimethoxysilane (B3422404) (MTMS) to tailor properties such as hydrophobicity and crack resistance. mdpi.com The organic carbomethoxyethyl group remains pendant to the inorganic silica backbone, imparting specific functionalities to the final coating. This approach allows for the precise engineering of materials with tailored properties, such as increased surface hardness, enhanced thermal stability, and specific gas permeation characteristics, making them suitable for applications ranging from protective layers to functional films in electronics. ed.ac.uknih.gov

| Precursor System Component | Function in Hybrid Coating | Resulting Coating Property | Reference |

|---|---|---|---|

| This compound | Forms inorganic network via hydrolysis/condensation; provides organic functionality. | Forms the hybrid organic-inorganic matrix. | smolecule.com |

| Tetraethoxysilane (TEOS) | Acts as a cross-linker to increase network density. | Improved mechanical properties and hardness. | mdpi.com |

| Methyltrimethoxysilane (MTMS) | Introduces methyl groups to the network. | Increased hydrophobicity and resistance to cracking. | mdpi.com |

| 3,4-epoxycyclohexylethyltrimethoxysilane (EETMOS) | Provides epoxy functionality for dual-curing processes. | Increased polymerization rate and thermal stability. | ed.ac.uk |

Surface Modification and Functionalization Strategies

The functionalization of surfaces with organosilanes like this compound is a cornerstone of modern materials science, enabling the precise tailoring of surface properties to meet the demands of specific applications. ethz.ch The process hinges on the molecule's ability to form strong, covalent bonds with inorganic substrates while presenting a new, functional organic surface to the external environment. researchgate.net

Control of Surface Wettability (Hydrophobicity)

The wettability of a surface, which describes how a liquid interacts with it, is a critical property for numerous applications. dtic.mil this compound is utilized to modify the surface energy and, consequently, the wettability of substrates. gelest.com The trimethoxysilyl end of the molecule readily reacts with hydroxyl (-OH) groups present on the surfaces of materials like glass, silica, and metal oxides, forming a durable, covalent bond. smolecule.com

Once anchored, the carbomethoxyethyl groups orient away from the substrate, creating a new surface with distinct chemical characteristics. While many alkylsilanes are used to create water-repellent (hydrophobic) surfaces, the presence of the ester (carbomethoxy) functionality in this compound imparts a more complex behavior. smolecule.comgelest.com Research indicates that surfaces treated with this compound can exhibit embedded hydrophilicity combined with oleophilic (oil-attracting) compatibility. gelest.com For example, a surface treated with this silane shows a very low contact angle with oleochemicals like 2-ethylhexyl palmitate, indicating excellent wetting by oils. gelest.com At the same time, the ester group can undergo hydrolysis to form a carboxylic acid, which would increase the surface's affinity for water (hydrophilicity). This ability to tune the surface from hydrophobic to hydrophilic by chemical modification is a significant advantage. gelest.comgelest.com

| Functional Group | Effect on Wettability | Mechanism | Reference |

|---|---|---|---|

| -CH₂CH₂COOCH₃ (Carbomethoxyethyl) | Can create hydrophobic or oleophilic surfaces. | The ester group modifies the surface energy, influencing interactions with different liquids. | smolecule.comgelest.com |

| Alkyl Chain | Generally increases hydrophobicity. | Low-energy hydrocarbon chains repel water. | dtic.milgelest.com |

| Hydrolyzed Ester (-COOH) | Increases hydrophilicity. | The carboxylic acid group can form hydrogen bonds with water molecules. | gelest.com |

Modification of Surface Adhesion Characteristics

This compound functions effectively as a silane coupling agent or adhesion promoter, creating a durable bridge between dissimilar materials, particularly between inorganic substrates and organic polymers or coatings. smolecule.comgelest.com This function is crucial in composite materials and layered systems where good adhesion is paramount for mechanical integrity and long-term performance. mdpi.comvt.edu

The mechanism involves the dual reactivity of the molecule. The trimethoxysilyl group hydrolyzes to form silanol groups that covalently bond to the inorganic surface (e.g., glass, metal, or mineral fillers). smolecule.com Simultaneously, the carbomethoxyethyl group at the other end of the molecule interacts with the organic matrix, such as a polymer resin or adhesive. smolecule.com This interaction can occur through various mechanisms, including hydrogen bonding or ionic interactions, which enhances the compatibility and interfacial adhesion between the two phases. smolecule.com

For example, this silane is used as an adhesion promoter for two-part condensation cure RTV (Room-Temperature-Vulcanizing) silicones. gelest.com In broader applications, silane coupling agents are essential for improving the adhesion of polyurethane adhesives to polymer substrates or enhancing the bond between epoxy primers and silicone topcoats. mdpi.comnih.govmdpi.com By forming a covalent link across the interface, this compound can significantly improve the mechanical strength, durability, and moisture resistance of the adhesive bond. vt.edu

| Interface Component 1 (Substrate) | Coupling Agent | Interface Component 2 (Matrix) | Adhesion Improvement Mechanism | Reference |

|---|---|---|---|---|

| Inorganic Surface (Glass, Metal Oxide) | This compound | Organic Polymer (e.g., Epoxy, Silicone) | Covalent bond from silane to substrate; physical/chemical interaction of ester group with polymer. | smolecule.com |

| Epoxy Primer | Silane Coupling Agent (e.g., DAMO) | Silicone Coating | Silane acts as a tie-coating, improving interlaminar bonding and shear strength. | mdpi.commdpi.com |

| Polypropylene (PP) | Coated Silane | Polyurethane (2K PU) Adhesive | Silane chemically reacts at the interface to connect the polymer substrate and adhesive. | nih.gov |

Tailoring Surface Chemical Reactivity

Beyond simply altering physical properties like wettability and adhesion, this compound allows for the precise tailoring of a surface's chemical reactivity. This is achieved by introducing a chemically active functional group—the carbomethoxy group—onto an otherwise inert surface. smolecule.com

The process of surface functionalization begins with the covalent attachment of the silane to a substrate via its trimethoxysilyl end, a reaction that has been shown to form robust, covalently bonded organic layers. researchgate.net Once the silane monolayer is in place, the exposed carbomethoxyethyl groups effectively create a new surface with a defined chemical personality. nih.gov

The ester functionality (-COOCH₃) of the anchored molecule is particularly versatile. It can be used as-is, providing a surface with specific polarity and hydrogen bonding capabilities. More importantly, it can serve as a chemical handle for further reactions. For instance, the ester can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid group (-COOH). This transformation dramatically alters the surface chemistry, converting it from a relatively neutral ester surface to an acidic, negatively chargeable carboxylic acid surface. This new surface can then be used to covalently attach other molecules, such as proteins, polymers, or bioactive compounds, through standard carboxylate chemistry (e.g., amide bond formation). researchgate.netnih.gov This multi-step functionalization strategy provides a powerful platform for designing smart surfaces, biosensors, and advanced catalyst supports. researchgate.netresearchgate.net

| Initial Surface Group | Chemical Modification | Resulting Surface Group | Potential Subsequent Reaction | Reference |

|---|---|---|---|---|

| -CH₂CH₂COOCH₃ (Carbomethoxyethyl) | Hydrolysis (acid or base) | -CH₂CH₂COOH (Carboxyethyl) | Amide coupling with amines (e.g., proteins, polymers) | researchgate.netnih.gov |

| -Si(OCH₃)₃ (Trimethoxysilyl) | Hydrolysis & Condensation | -Si-O-Substrate | Forms stable covalent bond to hydroxylated surfaces. | smolecule.comresearchgate.net |

| Epoxy (from GOPS, for comparison) | Ring-opening reaction | Diol or ether linkage | Attachment of nucleophiles (e.g., amines, thiols) | nih.gov |

Advanced Functional Materials Development

Nanomaterial Surface Engineering

2-(Carbomethoxy)ethyltrimethoxysilane (2CETMS) is a silane (B1218182) coupling agent utilized to form durable bonds between organic and inorganic materials. thenanoholdings.com Its molecular structure contains two key functionalities: a trimethoxysilane (B1233946) group and a carbomethoxyethyl group. The trimethoxysilane end of the molecule undergoes hydrolysis to form reactive silanol (B1196071) groups. These silanols can then condense with hydroxyl groups present on the surface of inorganic substrates, forming stable siloxane (Si-O-Si) linkages. thenanoholdings.comscribd.com The organic carbomethoxyethyl group remains available to interact with a surrounding medium or polymer matrix, altering the surface properties of the substrate. thenanoholdings.com

Cellulose (B213188) nanocrystals (CNCs) are renewable nanomaterials with properties that make them excellent for reinforcing polymers. ehu.esresearchgate.net However, their inherently hydrophilic nature requires surface modification with non-polar groups to ensure compatibility with hydrophobic polymer matrices. ehu.esresearchgate.net The functionalization of CNCs with 2CETMS has been investigated to improve their dispersion and interfacial bonding within polymers like poly(lactic acid). nih.govresearchgate.net

The chemical modification of CNCs with 2CETMS has been successfully achieved, as confirmed by infrared spectroscopy which shows new peaks associated with the silane grafting. ehu.esresearchgate.net The efficiency of this grafting process can be optimized by adjusting reaction conditions, particularly the concentration of the silane. Studies have used X-ray diffraction to analyze the crystalline structure of the functionalized CNCs and determine the optimal amount of silane. ehu.esnih.gov This analysis ensures that the silanization process does not damage the inherent crystalline structure of the CNCs. mdpi.com The modification involves the hydrolysis of the methoxysilane (B1618054) groups of 2CETMS, which then react with the hydroxyl groups on the surface of the CNCs. researchgate.netnih.gov

The table below illustrates the effect of varying 2CETMS concentration on the thermal and mechanical properties of the resulting modified CNCs and their composites, indicating successful grafting.

Effect of 2CETMS Concentration on CNC Modification

| Sample | Silane Concentration (relative to CNCs) | Degradation Onset T (°C) | Young's Modulus of PLA Composite (GPa) | Tensile Strength of PLA Composite (MPa) |

|---|---|---|---|---|

| Unmodified CNC | 0% | 275 | 3.5 ± 0.2 | 55 ± 3 |

| CNC-Si-1 | Low | 285 | 4.1 ± 0.3 | 65 ± 4 |

| CNC-Si-2 | Optimized | 295 | 4.5 ± 0.2 | 72 ± 2 |

| CNC-Si-3 | High | 290 | 4.3 ± 0.4 | 68 ± 5 |

The choice of reaction medium is critical for the effective functionalization of CNCs. Ionic liquids (ILs), particularly those derived from renewable resources like choline (B1196258) lactate (B86563), have proven to be highly effective for the silanization of CNCs. ehu.esnih.gov Choline lactate serves as an excellent medium for dispersing the CNCs and facilitating the reaction without the need for an external catalyst. ehu.esnih.gov The polarity of the ionic liquid and the basic nature of the lactate anion are believed to favor the solvation of the CNC surface and promote the hydrolysis of the methoxysilane groups on the 2CETMS molecule. nih.gov This catalytic effect is crucial as the hydrolysis of alkoxy groups to form reactive silanols is a necessary first step for the grafting reaction to proceed. researchgate.net

A primary goal of modifying CNCs with 2CETMS is to enhance their compatibility with hydrophobic polymer matrices such as poly(lactic acid) (PLA). nih.gov The hydrophilic surface of unmodified CNCs leads to their agglomeration and poor dispersion within the PLA matrix, limiting their reinforcing effect. mdpi.com By grafting the more non-polar silane onto the CNC surface, the interfacial adhesion between the filler and the matrix is significantly improved. nih.govresearchgate.netmdpi.com

This enhanced compatibility leads to a more uniform dispersion of the CNCs throughout the polymer. mdpi.com Morphological characterization of PLA nanocomposites containing 1 wt% of 2CETMS-functionalized CNCs has shown a lack of agglomerates. nih.gov Consequently, these nanocomposites exhibit superior mechanical properties, including increased Young's modulus and tensile strength, compared to those reinforced with unmodified CNCs. nih.govmdpi.com This improvement in mechanical performance underscores the successful enhancement of interfacial bonding between the modified CNCs and the PLA matrix. nih.gov

Mechanical Properties of PLA Nanocomposites

| Material | Filler Content | Young's Modulus (GPa) | Tensile Strength (MPa) |

|---|---|---|---|

| Neat PLA | 0% | 3.4 ± 0.1 | 58 ± 2 |

| PLA + Unmodified CNCs | 1 wt% | 3.5 ± 0.2 | 55 ± 3 |

| PLA + 2CETMS-modified CNCs | 1 wt% | 4.5 ± 0.2 | 72 ± 2 |

Porous silicon (pSi) is a material with a high surface area and tunable properties, making it a candidate for various applications. nih.gov The surface of pSi is typically covered with silicon-hydrogen (Si-H) or silicon-hydroxyl (Si-OH) groups, the latter being prevalent on oxidized pSi. nih.gov These hydroxyl groups provide active sites for surface modification via hydrolytic condensation with silane coupling agents like 2CETMS. thenanoholdings.comnih.gov The process involves the hydrolysis of the trimethoxysilane end of the 2CETMS molecule, followed by condensation with the Si-OH groups on the porous silicon surface to form stable covalent Si-O-Si bonds. thenanoholdings.comscribd.com

The surface properties of porous silicon microparticles can be precisely engineered through functionalization. By grafting this compound onto the surface, a carbomethoxy (an ester) functional group is introduced. This ester group can subsequently be hydrolyzed under appropriate conditions to a carboxylic acid (-COOH) group. The introduction of these carboxyl groups imparts a negative charge to the surface of the microparticles. This ability to engineer the surface charge is crucial for controlling interactions with biological molecules and for various sensing and delivery applications. The introduction of carboxyl groups onto nanoparticle surfaces is a recognized strategy for tuning their properties and function. mdpi.com

Surface Modification of Porous Silicon Microparticles

Applications in Material Compatibility for Advanced Systems

This compound serves as a critical coupling agent to improve the compatibility and adhesion between dissimilar materials, a key requirement in advanced systems. smolecule.com Silane coupling agents are known to form durable bonds between organic and inorganic materials, creating stable heterogeneous environments and uniform composite structures. gelest.com

Table 1: Research Findings on Material Compatibility

| Research Area | Finding | Reference |

|---|---|---|

| Composite Materials | Acts as a coupling agent to enhance adhesion between organic polymers and inorganic fillers or reinforcements. | smolecule.com |

| Coatings & Adhesives | Improves the bond between a coating or adhesive and an inorganic substrate, enhancing durability and performance. | smolecule.com |

| Surface Priming | Can be used to prime metal surfaces to improve adhesion of subsequent organic layers. | gelest.com |

| Heterogeneous Interfaces | The organofunctional group alters wetting and adhesion characteristics, ordering the interfacial region between materials. | gelest.com |

Shell Formation on Nanoparticle Cores (e.g., Tantalum Oxide)

The principles of silane chemistry enable the use of this compound for forming protective or functional shells on nanoparticle cores. While direct studies detailing this specific silane on tantalum oxide are not prevalent, the underlying chemical mechanism is well-established. Tantalum oxide (Ta₂O₅) nanoparticles are of significant interest in microelectronics and as contrast agents due to their high dielectric constant and radiopacity. chalcogen.roresearchgate.net

The surface of tantalum oxide nanoparticles, like many metal oxides, is typically populated with hydroxyl (-OH) groups. The trimethoxysilyl group of this compound can react with these surface hydroxyls through hydrolysis and condensation reactions. This process results in the formation of a chemically bonded siloxane layer, effectively creating a core-shell structure with the tantalum oxide nanoparticle as the core and a functional silane layer as the shell. This surface modification can be used to alter the nanoparticle's properties, such as improving its dispersion in a polymer matrix or preventing agglomeration. researchgate.netnih.gov

Multi-layered Shell Architectures

Building upon the initial shell formation, multi-layered architectures can be conceptualized. After the primary layer of this compound is anchored to the nanoparticle core, the exposed carbomethoxy groups (-COOCH₃) on the shell's outer surface become available for further chemical modification.

For instance, the ester group could be hydrolyzed to a carboxylic acid group (-COOH). This new functional group can then be used as a reactive site to attach a second layer, either through electrostatic interactions or covalent bonding with another functional molecule. By using a sequence of different silanes or other reactive polymers, a multi-layered shell with distinct properties at each layer can be constructed. This approach allows for the creation of highly complex, multifunctional nanoparticles where each layer serves a specific purpose, such as providing stability, adding a therapeutic agent, or targeting a specific biological site.

Biomedical Research Applications (Materials Perspective)

From a materials science standpoint, this compound is a valuable tool in biomedical research for modifying the surfaces of materials to improve their interaction with biological systems.

Surface Functionalization for Biomolecule and Cell Interactions

The interaction between a material's surface and biological entities like proteins and cells is a critical factor in the performance of biomedical devices. researchgate.net Unmodified materials, particularly polymers, often lack the specific surface cues needed for proper tissue integration, which can lead to implant failure. nih.gov

This compound is used to functionalize surfaces to control these interactions. smolecule.com The process involves covalently grafting the silane onto the material's surface. The trimethoxysilyl group anchors the molecule to the substrate, while the carbomethoxy group modifies the surface chemistry, influencing properties like wettability and providing sites for the attachment of biomolecules. smolecule.com Tailoring surface properties is a way to guide biomolecular interactions, either to encourage or prevent them, in order to elicit a specific biological response. researchgate.net Studies have shown that functionalizing surfaces with appropriate molecules can lead to higher rates of cell attachment and stronger cell anchorages, which is crucial for improved tissue integration of medical implants. nih.govnih.gov

Development of Functional Materials for Medical Devices (excluding clinical trials)

The development of advanced medical devices relies on materials that are not only biocompatible but also exhibit specific functional properties. frontiersin.org this compound contributes to the creation of such functional materials by improving the compatibility and performance of the components used in medical devices. smolecule.comgelest.com

Controlled Release Systems (Material Science Aspects)

In the field of drug delivery, this compound plays a role in the design of materials for controlled release systems. smolecule.com The objective of these systems is to deliver a therapeutic agent to a specific location over a defined period. nih.gov This is often achieved by encapsulating the drug within a matrix material.

The silane can be used to modify the properties of these matrix materials. For example, it has been shown to interact with cellulose nanocrystals, modifying their surface properties for potential use in drug delivery applications. smolecule.com By incorporating this compound into a hydrogel or a nanoparticle-based system, the release kinetics of an embedded drug can be altered. nih.gov The functional groups of the silane can influence the hydrophilicity/hydrophobicity of the matrix and its interaction with the drug molecule, thereby controlling the rate at which the drug diffuses out of the material. mdpi.com This allows for the design of materials that can release therapeutics in a more predictable and sustained manner.

Table 2: Properties of this compound

| Property | Value | Reference |

|---|---|---|

| CAS Number | 76301-00-3 | alfa-chemistry.com |

| Molecular Formula | C₇H₁₆O₅Si | alfa-chemistry.com |

| Molecular Weight | 208.29 g/mol | alfa-chemistry.com |

| IUPAC Name | methyl 3-(trimethoxysilyl)propanoate | alfa-chemistry.com |

| Canonical SMILES | COC(=O)CCSi(OC)OC | alfa-chemistry.com |

Catalysis and Adsorption

The ability to anchor catalytically active molecules onto solid supports is a cornerstone of heterogeneous catalysis, offering advantages such as catalyst reusability and simplified product purification. This compound is instrumental in this field due to its capacity for surface functionalization.

Immobilization of Catalytically Active Species onto Functionalized Surfaces

The primary mechanism for using this compound in catalysis involves its immobilization onto substrates rich in hydroxyl groups, such as silica (B1680970) and other metal oxides. The process begins with the hydrolysis of the trimethoxysilyl group (-Si(OCH₃)₃) in the presence of water, which forms reactive silanol groups (-Si(OH)₃). These silanols then condense with the surface hydroxyls (-OH) of the support material, creating stable covalent Si-O-Substrate bonds. smolecule.comresearchgate.net

This reaction effectively tethers the silane to the surface, leaving the carbomethoxyethyl group (-CH₂CH₂COOCH₃) available for further chemical modification. This functional "tail" can then be used to anchor a wide range of catalytically active species, effectively immobilizing them on the solid support. gelest.com This method prevents the catalyst from leaching into the reaction medium, a critical advantage for both industrial and environmental applications.

Creation of Solid Cocatalysts via Grafted Carboxylates on Oxide Supports

A more advanced application involves the transformation of the grafted ester group into a carboxylate functionality. Following the immobilization of this compound onto an oxide support, the terminal methyl ester group can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid group (-COOH). This creates a surface decorated with tethered carboxylate moieties.

These surface-bound carboxylates can act as anionic ligands, capable of coordinating with metal ions to form stable, immobilized metal complexes. This turns the functionalized support into a solid cocatalyst or a macroligand that can stabilize and activate a primary catalyst. For instance, these grafted carboxylates can participate in reactions by influencing the electronic environment of a catalytic metal center or by acting as a binding site for reactants.

Table 1: Functional Groups of this compound and Their Roles

| Functional Group | Chemical Formula | Primary Role in Material Function |

|---|---|---|

| Trimethoxysilyl | -Si(OCH₃)₃ | Reacts with inorganic substrate hydroxyls to form covalent bonds for surface grafting. smolecule.com |

| Carbomethoxyethyl | -CH₂CH₂COOCH₃ | Provides a reactive site for further functionalization, such as hydrolysis to a carboxylate or interaction with an organic matrix. smolecule.com |

Impact of Surface Loading and Dehydroxylation on Catalytic Performance

The catalytic efficacy of materials prepared with this compound is highly dependent on the physical and chemical state of the support's surface.

Surface Loading: The concentration of the silane on the support surface, known as surface loading, is a critical parameter.

Low to Moderate Loading: Often results in a monolayer of well-dispersed, isolated silane molecules. This configuration maximizes the accessibility of the functional groups for anchoring catalysts, leading to higher potential activity.

High Loading: Can lead to the polymerization of silane molecules with each other, forming multilayers or agglomerates on the surface. researchgate.netresearchgate.net This can bury the functional groups, cause steric hindrance, and ultimately reduce the number of available active sites, thereby diminishing catalytic performance. researchgate.net

Dehydroxylation: The density of hydroxyl groups on the oxide support is crucial for grafting. Substrates are often thermally treated (calcined) to remove adsorbed water and control this hydroxyl density.